molecular formula C17H27NO B5211166 1-[4-(2,4,6-Trimethylphenoxy)butyl]pyrrolidine

1-[4-(2,4,6-Trimethylphenoxy)butyl]pyrrolidine

Cat. No.: B5211166
M. Wt: 261.4 g/mol
InChI Key: MEVPKGCHXWFHKA-UHFFFAOYSA-N
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Description

1-[4-(2,4,6-Trimethylphenoxy)butyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a butyl chain, which is further connected to a 2,4,6-trimethylphenoxy group

Properties

IUPAC Name

1-[4-(2,4,6-trimethylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-14-12-15(2)17(16(3)13-14)19-11-7-6-10-18-8-4-5-9-18/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVPKGCHXWFHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,4,6-Trimethylphenoxy)butyl]pyrrolidine typically involves the reaction of 2,4,6-trimethylphenol with a butyl halide to form the corresponding butyl ether. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,4,6-Trimethylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2,4,6-Trimethylphenoxy)butyl]pyrrolidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,4,6-Trimethylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds containing a pyrrolizine ring, known for their biological activity.

    Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group, used in medicinal chemistry.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups, known for their therapeutic potential.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various chemical reactions.

Uniqueness

1-[4-(2,4,6-Trimethylphenoxy)butyl]pyrrolidine is unique due to the presence of the 2,4,6-trimethylphenoxy group, which imparts distinct chemical and biological properties

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